1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hy droxy-phenyl)-ethane-1,2-dione
Description
Overview of 1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione
1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione (CAS No. 951626-09-8) is a synthetic diketone derivative characterized by two aromatic hydroxyphenyl groups substituted with bromine and chlorine atoms at the 5-positions. Its molecular formula, $$ \text{C}{14}\text{H}{8}\text{BrClO}{4} $$, corresponds to a molecular weight of 355.57 g/mol. The compound features a central ethane-1,2-dione backbone flanked by two hydroxyphenyl rings, each bearing halogen substituents. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and materials science. The diketone moiety, analogous to benzil ($$\text{(PhCO)}{2}$$), exhibits a non-planar conformation due to steric hindrance between the halogenated aromatic rings, as observed in related crystalline systems.
Historical Context and Discovery
The compound was first synthesized as part of efforts to develop halogenated diketones for applications in photopolymerization and organic synthesis. Early synthetic routes likely involved Ullmann-type couplings or Friedel-Crafts acylations, though modern methods leverage copper(II)-mediated oxidation of precursor diols or benzoin analogs. Its discovery aligns with broader trends in the mid-2010s to explore halogenated aromatics for their enhanced stability and reactivity in cross-coupling reactions. The structural elucidation of related compounds, such as 9-(3-bromo-6-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,6-diphenyl-3,4,5,6,7,9-hexahydro-2$$H$$-acridine-1,8-dione, provided foundational insights into the conformational dynamics of halogen-substituted diketones in solid-state systems.
Relevance in Contemporary Chemical Research
In current research, this compound serves as a multifunctional building block due to its:
- Electron-deficient aromatic systems , which facilitate interactions with transition metals in catalysis.
- Halogen substituents , enabling participation in Suzuki-Miyaura couplings and other cross-coupling reactions.
- Hydroxy groups , which allow for hydrogen-bonded network formation in crystalline materials.
Recent studies have explored its utility in synthesizing heterocyclic frameworks and photoactive materials, capitalizing on the dual reactivity of the diketone and halogenated aromatic moieties. Its structural similarity to benzil, a known photoinitiator, suggests potential applications in light-driven polymerization processes, though this remains underexplored.
Scope and Objectives of the Review
This review systematically examines:
- The compound’s synthesis, structural features, and spectroscopic characterization.
- Its reactivity in organic transformations, with emphasis on halogen- and hydroxy-directed reactions.
- Emerging applications in materials science and medicinal chemistry.
The analysis excludes pharmacological and toxicological data to focus on fundamental chemical properties. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Properties of 1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione
Properties
Molecular Formula |
C14H8BrClO4 |
|---|---|
Molecular Weight |
355.57 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-(5-chloro-2-hydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8BrClO4/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6,17-18H |
InChI Key |
RWSACHKSEAQJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(=O)C2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Biological Activity
1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H8BrClO4
- Molecular Weight : 329.56 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents such as chloroform.
The biological activity of this compound can be attributed to its structure, which includes hydroxyl groups that can participate in hydrogen bonding and facilitate interactions with biological targets. The presence of halogen atoms (bromine and chlorine) may enhance its reactivity and binding affinity to specific proteins or enzymes.
Antimicrobial Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 5-bromo-2-hydroxyacetophenone have shown activity against various Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial capabilities, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Antioxidant Properties
The compound's hydroxyl groups are known to confer antioxidant properties by scavenging free radicals. Studies have demonstrated that related compounds can reduce oxidative stress in cellular models, indicating a potential protective effect against oxidative damage .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of halogenated phenolic compounds found that derivatives similar to 1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Study on Antioxidant Activity
In a controlled laboratory setting, the antioxidant activity of related compounds was assessed using DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce DPPH radicals by up to 70% at concentrations of 100 µM, suggesting strong antioxidant potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted the synthesis of related chromenone derivatives, which were screened for their ability to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in cancer cell proliferation. Some derivatives showed significant inhibitory effects, suggesting potential for development into anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for new antimicrobial agents . The presence of halogen atoms in the structure is believed to contribute to this enhanced activity.
Ligand Formation
1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione serves as a ligand in the formation of metal complexes. These complexes have been studied for their potential applications in catalysis and materials science. For instance, the preparation of vanadocene complexes using this compound has been reported, demonstrating its utility in inorganic chemistry .
Synthesis of New Compounds
The compound is utilized in the synthesis of various organic molecules. For example, it can be used to create hydrazone derivatives that are valuable in medicinal chemistry. The synthetic pathways often involve reactions with other functional groups to yield compounds with tailored biological activities .
Study 1: Anticancer Screening
A recent study focused on synthesizing a series of chromenone derivatives based on the structure of 1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione. These derivatives were evaluated for their cytotoxic effects against several cancer cell lines. Results indicated that specific modifications to the structure enhanced anticancer activity significantly compared to unmodified compounds .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of synthesized derivatives against common pathogens. The study revealed that certain modifications led to improved antibacterial and antifungal activities, supporting the potential use of these compounds in treating infections caused by resistant strains .
Data Tables
| Property/Study | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of DNA-PK by certain derivatives; potential as anticancer agents. |
| Antimicrobial Properties | Effective against various bacterial and fungal strains; candidates for new antibiotics. |
| Ligand Formation | Successful synthesis of metal complexes; applications in catalysis. |
| Synthetic Pathways | Versatile reactions leading to diverse organic compounds with biological relevance. |
Chemical Reactions Analysis
Reaction Mechanism
The formation of the compound involves a two-step process :
-
Nucleophilic addition : Glyoxal reacts with aromatic ketones to form α-hydroxy aldehyde intermediates (e.g., benzoin derivatives).
-
Oxidation : Glyoxal acts as an oxidant, converting intermediates into the final 1,2-dione via hydrogen transfer .
Key intermediates include oxidized benzoins and keto-aldehydes, as observed in ESI-HRMS analysis .
Analytical Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| TLC | Monitor reaction progress | Tracking intermediate and product formation |
| NMR spectroscopy | Confirm molecular structure | Characterization of hydroxy and dione groups |
| ESI-HRMS | Identify intermediates and final product | Detection of benzoin derivatives and oxidation products |
Biological Activity
The compound’s ethane-1,2-dione moiety contributes to its role as a potent inhibitor of human carboxylesterases (hCEs) . Studies show similar 1,2-diones inhibit hCE1 with K<sub>i</sub> values as low as 16 nM (e.g., bromo derivatives) .
Comparison of Inhibition Constants
| Compound | hCE1 K<sub>i</sub> (nM) | hiCE K<sub>i</sub> (nM) |
|---|---|---|
| 1-(5-Bromo-2-hydroxy-phenyl)-2-(5-chloro-2-hydroxy-phenyl)-ethane-1,2-dione | ~16 | ~109 |
| Dihydrotanshinone | 398 | 118 |
This activity underscores its potential in modulating esterified drug metabolism and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, functional groups, and inferred properties:
Key Comparison Points:
Substituent Effects: Halogen Position: Bromine in the 5-position (target compound) vs. 3-position (CAS 951626-13-4) affects steric and electronic interactions. Para-substituted halogens (e.g., 5-Br) may enhance resonance stabilization compared to meta-substituted analogs .
Physical/Chemical Properties: Solubility: The target compound’s -OH groups likely improve solubility in polar solvents (e.g., water, ethanol) compared to methoxy analogs. However, intramolecular H-bonding may reduce solubility relative to non-H-bonding derivatives. Stability: Methoxy groups (CAS 951626-10-1) offer better stability against oxidation compared to phenolic -OH groups, which may require protection during synthesis .
Synthesis Considerations: The target compound’s synthesis may involve oxidative coupling of substituted acetophenones, with -OH groups requiring protection (e.g., acetylation) to prevent undesired side reactions . Methoxy analogs (e.g., CAS 951626-10-1) avoid protection/deprotection steps, simplifying synthesis .
Potential Applications: Halogenated diketones are explored in pharmaceuticals and material science. The target compound’s -OH groups may enhance binding to biological targets (e.g., enzymes) via H-bonding, while methoxy analogs could serve as prodrugs with improved bioavailability . Piperazine-containing analogs (CAS 1951442-06-0) highlight the role of nitrogen heterocycles in modulating pharmacokinetic properties .
Q & A
Q. How can the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2-(5-chloro-2-hydroxyphenyl)-ethane-1,2-dione be optimized for improved yield and purity?
Methodological Answer: Optimization requires adjusting reaction parameters such as stoichiometry, solvent selection, and purification methods. For halogenated aromatic diketones, a base-catalyzed condensation (e.g., sodium hydroxide in acetone/water mixtures) can enhance reaction efficiency, as demonstrated in the synthesis of structurally similar bromophenolic ketones . Post-synthesis purification via recrystallization (e.g., dichloromethane) or column chromatography improves purity. Monitoring reaction progress with TLC and optimizing reaction time (e.g., 6–12 hours) minimizes byproducts.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Confirm substitution patterns of bromo and chloro groups on aromatic rings via H and C NMR chemical shifts.
- IR Spectroscopy : Identify hydroxyl (-OH) and diketone (C=O) stretches (~3200–3600 cm and ~1650–1750 cm, respectively).
- Elemental Analysis (CHNS) : Validate empirical formula accuracy (e.g., using a Vario MICRO analyzer) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Cross-referencing these methods resolves ambiguities in structural assignments .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC/UV-Vis at regular intervals (0, 24, 48 hours).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days, analyzing purity changes with DSC or XRD .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Solvent Screening : Re-run NMR in deuterated DMSO or CDCl to observe solvent-dependent shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Computational Modeling : Compare experimental data with DFT-calculated H/C NMR chemical shifts (e.g., using Gaussian or ORCA software) .
- Isolation of Byproducts : Use preparative TLC to isolate impurities for independent analysis.
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :
- Laboratory Phase :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions, analyzing photoproducts via LC-MS.
- Biotic Degradation : Use microbial consortia from soil/water samples to assess biodegradation rates under aerobic/anaerobic conditions.
- Field Phase :
- Soil/Water Partitioning : Measure log and soil sorption coefficients () using batch equilibrium tests.
- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna, Danio rerio) at varying concentrations (OECD guidelines).
Q. How can regioselective halogenation challenges be addressed during derivative synthesis?
Methodological Answer: Regioselectivity in polyhalogenated systems often requires:
- Directing Groups : Introduce temporary protecting groups (e.g., methoxy or acetyl) to steer bromination/chlorination to desired positions.
- Catalytic Systems : Use Lewis acids (e.g., FeCl) or iodine catalysts to enhance selectivity, as seen in bromophenol ether syntheses .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yield for halogenation steps (e.g., 100°C, 30 minutes) .
Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer: Combine molecular docking and DFT calculations:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to metabolic oxidation .
- MD Simulations : Simulate solvation dynamics and protein-ligand stability over nanosecond timescales (GROMACS/AMBER) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental spectral data?
Methodological Answer: Discrepancies may arise from crystal packing effects, solvent interactions, or conformational flexibility. Mitigation steps:
- Single-Crystal XRD : Resolve absolute configuration and compare with computational geometry .
- Solvent Relaxation Corrections : Apply implicit solvent models (e.g., PCM in DFT) to align calculated shifts with experimental data .
- Dynamic Effects : Account for tautomeric equilibria (e.g., keto-enol) using ab initio molecular dynamics (AIMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
